PROTAC CDK9 Degrader-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

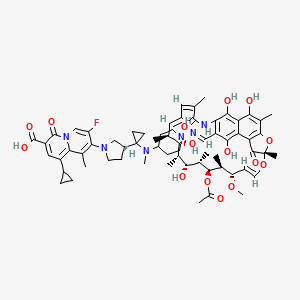

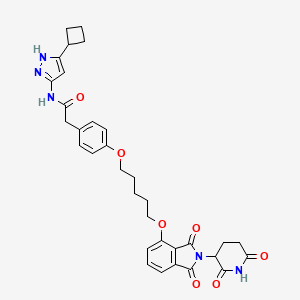

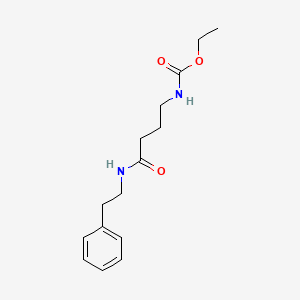

PROTAC CDK9 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 9 (CDK9). This compound is a heterobifunctional molecule that connects a ligand for CDK9 with a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of CDK9 . CDK9 is a crucial enzyme involved in the regulation of transcription elongation and is implicated in various cancers .

Mechanism of Action

Target of Action

Cdk9-Protac primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9 is a member of the cyclin-dependent protein kinase family and plays a crucial role in the transcriptional elongation of several target genes . It is ubiquitously expressed and contributes to various malignancies such as pancreatic, prostate, and breast cancers .

Mode of Action

Cdk9-Protac operates through a mechanism known as Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging drug discovery strategy where the degrader can specifically recognize the target protein through indirect linkage with ubiquitin ligases, ultimately eliminating the target protein through the ubiquitination degradation system . In the case of Cdk9-Protac, it forms a ternary complex with the target protein (CDK9) and E3-ligase, making two distinct small molecule–protein interactions .

Biochemical Pathways

CDK9, along with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which regulates transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase II (Pol II) . Cdk9-Protac selectively degrades CDK9, thereby affecting the transcriptional elongation of several target genes .

Pharmacokinetics

Protacs, in general, are known for their ability to induce in vitro and in vivo degradation of their target protein with high selectivity . This can effectively reduce the dose-limiting toxicity of small molecule drugs .

Result of Action

The action of Cdk9-Protac leads to a decrease in CDK9 levels and a significant increase in apoptosis . It has been found to display profound inhibitory activity in certain cell lines, with less effect in others . Notably, it also exerts antitumoral effects on cells with secondary resistance to classical drugs used in HER2-positive cases .

Action Environment

The action, efficacy, and stability of Cdk9-Protac can be influenced by various environmental factors. It’s worth noting that PROTACs have been shown to offer unique strategies for targeting pathologic proteins located on the cell membrane and in the extracellular space .

Biochemical Analysis

Biochemical Properties

Cdk9-protac interacts with CDK9, a protein that is ubiquitously expressed and contributes to a variety of malignancies such as pancreatic, prostate, and breast cancers . The interaction between Cdk9-protac and CDK9 leads to the proteasomal degradation of CDK9 .

Cellular Effects

In HCT116 cells, Cdk9-protac selectively degrades CDK9 while sparing other CDK family members . This selective degradation of CDK9 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Cdk9-protac involves the binding of this PROTAC to CDK9, leading to the recruitment of the E3 ubiquitin ligase cereblon, which then ubiquitinates CDK9 . This ubiquitination signals for the proteasomal degradation of CDK9 .

Temporal Effects in Laboratory Settings

The effects of Cdk9-protac on CDK9 degradation in HCT116 cells have been observed to be dose-dependent

Metabolic Pathways

Cdk9-protac is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin ligase cereblon to mediate the ubiquitination and subsequent degradation of CDK9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CDK9 Degrader-1 involves the conjugation of a CDK9 ligand with a cereblon ligand via a linker. The synthetic route typically includes:

Synthesis of the CDK9 ligand: This involves the preparation of a small molecule inhibitor that specifically binds to CDK9.

Synthesis of the cereblon ligand: This involves the preparation of a molecule that binds to the cereblon E3 ubiquitin ligase.

Linker attachment: The CDK9 ligand and cereblon ligand are connected through a linker, forming the final PROTAC molecule.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Batch synthesis: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as chromatography to purify the final product.

Quality control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

PROTAC CDK9 Degrader-1 undergoes several types of chemical reactions, including:

Ubiquitination: The primary reaction where the PROTAC facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation.

Binding interactions: The binding of the PROTAC to both CDK9 and the E3 ubiquitin ligase.

Common Reagents and Conditions

Reagents: Common reagents include the CDK9 ligand, cereblon ligand, and the linker molecule.

Conditions: Typical conditions involve mild temperatures and neutral pH to maintain the stability of the PROTAC molecule.

Major Products Formed

The major product formed from the reaction of this compound is the ubiquitinated CDK9, which is subsequently degraded by the proteasome .

Scientific Research Applications

PROTAC CDK9 Degrader-1 has a wide range of scientific research applications, including:

Cancer research: Used to study the role of CDK9 in cancer and to develop potential therapeutic strategies.

Transcription regulation: Investigating the role of CDK9 in transcription elongation and its impact on gene expression.

Drug discovery: Serving as a tool for the development of new drugs targeting CDK9 and other related pathways.

Biological studies: Understanding the mechanisms of protein degradation and the ubiquitin-proteasome system.

Comparison with Similar Compounds

Similar Compounds

PROTAC CDK2/9 Degrader-1: A dual degrader for CDK2 and CDK9, used in prostate cancer research.

Small macrocyclic CDK9 degraders: Designed for selective degradation of CDK9 with enhanced selectivity.

Uniqueness

PROTAC CDK9 Degrader-1 is unique in its selective degradation of CDK9, sparing other CDK family members. This specificity makes it a valuable tool for studying CDK9-related pathways and developing targeted therapies .

Properties

IUPAC Name |

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEHIDWONYOKOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?

A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []

Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?

A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []

Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?

A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.

Q4: What are the current limitations and future directions for CDK9 PROTAC research?

A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)

![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)

![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)